4-(Methoxymethyloxy)benzo(b)thiophene

Description

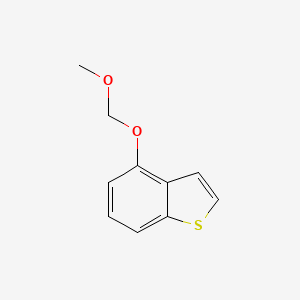

4-(Methoxymethyloxy)benzo[b]thiophene is a substituted benzo[b]thiophene derivative featuring a methoxymethyl ether (-OCH2OCH3) group at the 4-position of the heterocyclic ring. Benzo[b]thiophene, a fused bicyclic system comprising a benzene ring and a thiophene moiety, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive natural products and pharmaceuticals. The methoxymethyloxy substituent introduces enhanced lipophilicity and stability compared to hydroxyl or smaller alkoxy groups, making it advantageous for prodrug strategies or modulating pharmacokinetic properties.

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

4-(methoxymethoxy)-1-benzothiophene |

InChI |

InChI=1S/C10H10O2S/c1-11-7-12-9-3-2-4-10-8(9)5-6-13-10/h2-6H,7H2,1H3 |

InChI Key |

KTKLILXYMCFRMV-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C2C=CSC2=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Benzo[b]thiophene derivatives, including 4-(Methoxymethyloxy)benzo(b)thiophene, exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens. Studies suggest that modifications in the structure can enhance their antimicrobial potency .

- Anticancer Properties : Research indicates that certain benzo[b]thiophene derivatives possess significant anticancer activity. For instance, compounds with specific substitutions have demonstrated moderate to good activity against different cancer cell lines .

- Anti-inflammatory and Antioxidant Effects : The thiophene ring has been associated with anti-inflammatory and antioxidant activities, making these compounds valuable in treating inflammatory diseases .

Case Studies

Several studies highlight the applications of benzo[b]thiophene derivatives in drug discovery:

- Anti-Tubercular Activity : A study demonstrated that certain substituted benzothiophenes effectively inhibited the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C-3 position significantly influenced potency and cytotoxicity .

- Cholinesterase Inhibition : Research on benzothiophene-chalcone hybrids indicated promising inhibitory effects against acetylcholinesterase and butyrylcholinesterase, which are critical targets in Alzheimer's disease treatment. Compounds were synthesized and evaluated for their IC50 values, showing potential as therapeutic agents .

- Post-Menopausal Syndrome Treatment : Some benzothiophene compounds have been investigated for their ability to alleviate symptoms associated with post-menopausal syndrome, including uterine fibroid disease. These compounds showed promise in clinical settings, highlighting their therapeutic potential .

Chemical Reactions Analysis

Electrophilic Sulfur-Mediated Cyclization

Electrophilic sulfur reagents enable efficient cyclization for benzo[b]thiophene core formation:

-

Reagents : Dimethyl(thiodimethyl)sulfonium tetrafluoroborate facilitates cyclization of alkynyl thioanisoles .

-

Scope : Compatible with electron-rich and electron-deficient substituents.

-

Yield : Up to 99% under optimized conditions (DCM, 24 h, room temperature) .

Example :

Functionalization at the 3-Position

The 3-position of benzo[b]thiophene is reactive toward electrophilic substitution and cross-coupling:

-

Bromination : Direct bromination using NBS (N-bromosuccinimide) in DCM yields 3-bromo derivatives, which serve as intermediates for Suzuki-Miyaura couplings .

-

Suzuki Coupling : Reaction with aryl boronic acids introduces diverse aryl groups. For example, coupling with 4-methoxyphenylboronic acid achieves >80% yield .

Data Table :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C → rt, 2 h | 92 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 85 |

Chalcone Hybrid Formation

The 4-(methoxymethyloxy) group enables condensation with aldehydes to form chalcone hybrids:

-

Method : Reaction with substituted benzaldehydes in ethanol under acidic conditions yields chalcone derivatives .

-

Application : These hybrids exhibit cholinesterase inhibitory activity (e.g., IC₅₀ = 24.35 μM for BChE inhibition) .

Example :

Oxidation and Reduction Reactions

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to sulfone derivatives, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrobenzo[b]thiophene .

Data Table :

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA, DCM, 0°C → rt, 4 h | Sulfone derivative | 78 | |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 6 h | Dihydrobenzo[b]thiophene | 90 |

Key Challenges and Optimizations

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 4-(Methoxymethyloxy)benzo[b]thiophene and related derivatives:

*EWG = Electron-withdrawing group (relative to -OCH3).

Key Observations :

- Electronic Effects : The methoxymethyloxy group exhibits a weaker electron-donating effect compared to -OCH3 but stronger than -Cl. This modulates the benzo[b]thiophene ring’s electron density, influencing reactivity in cross-coupling reactions.

- Stability : The methoxymethyl ether is more stable under basic conditions than -OH or silyl-protected derivatives, making it suitable for multi-step syntheses.

Tubulin Polymerization Inhibition

- 4-Methoxybenzo[b]thiophene derivatives (e.g., compound 4g in ) show potent tubulin-binding activity due to hydrophobic interactions between the methoxy group and Val181 in the colchicine-binding pocket.

- However, its lipophilicity could enhance membrane permeability.

Urokinase Inhibition

- 4-Substituted benzo[b]thiophene-2-carboxamidines (e.g., B428, IC50 = 0.32 µM) demonstrate competitive inhibition of urokinase, with substituent size and polarity critical for selectivity.

- The methoxymethyloxy group’s moderate bulk and hydrophobicity may balance affinity and selectivity, though direct data are lacking.

Antimicrobial and Anticancer Activity

Preparation Methods

Etherification of 4-Hydroxybenzo[b]thiophene

The most direct route involves introducing the methoxymethyl (MOM) group onto a pre-formed benzo[b]thiophene core.

-

Synthesis of 4-hydroxybenzo[b]thiophene :

-

MOM Protection :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH |

| Temperature | 25°C |

| Reaction Time | 6 hours |

Alternative Protecting Group Strategies

The MOM group can also be introduced using methoxymethyl bromide (MOM-Br) under milder conditions:

Pre-Cyclization Substitution

Cyclization of 4-(Methoxymethyloxy)-Substituted Precursors

This method constructs the benzo[b]thiophene ring from a benzene derivative pre-functionalized with the MOM group.

-

Synthesis of 4-(Methoxymethyloxy)-2-mercaptobenzaldehyde :

-

Cyclization via Friedel-Crafts Acylation :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C |

Electrophilic Sulfur-Mediated Cyclization

A modern approach employs dimethyl(thiodimethyl)sulfonium tetrafluoroborate to form the thiophene ring ():

-

Starting Material : 4-(Methoxymethyloxy)-o-alkynyl thioanisole.

-

Cyclization : Treat with the sulfonium salt (1.2 eq) in CH₂Cl₂ at 25°C for 24 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Post-cyclization | High selectivity; simple steps | Requires 4-hydroxy precursor | 78–90% |

| Pre-cyclization | Avoids late-stage functionalization | Multi-step synthesis | 65–95% |

Scalability and Industrial Applications

Q & A

Q. Basic Research Focus

- NMR : and NMR are critical for confirming regiochemistry. The methoxymethyloxy group’s protons resonate as distinct singlets (~δ 3.3–3.5 ppm for OCH), while aromatic protons show splitting patterns dependent on substitution .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) can assess purity. Mobile phases like acetonitrile/water gradients resolve polar byproducts .

Q. Advanced Analytical Techniques

- High-Resolution Mass Spectrometry (HRMS) distinguishes isotopic patterns and validates molecular formula.

- X-ray Crystallography resolves absolute configuration if single crystals are obtainable, as demonstrated for structurally related naphtho[2,3-b]thiophenes .

How does 4-(Methoxymethyloxy)benzo[b]thiophene compare to analogs in biological activity, particularly antiproliferative effects?

Basic Research Focus

Benzo[b]thiophene derivatives exhibit antiproliferative activity via tubulin polymerization inhibition . The methoxymethyloxy group may enhance solubility or target binding compared to simpler methoxy analogs. Preliminary assays (e.g., MTT on cancer cell lines) should compare IC values against reference compounds like colchicine .

Advanced Structure-Activity Relationship (SAR) Study

Systematic modification of the methoxymethyloxy group (e.g., replacing OCH with bulkier alkoxy groups) can probe steric tolerance. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) assess whether the group improves bioavailability relative to hydroxylated analogs .

What catalytic systems enable efficient hydrogenation or desulfurization of the thiophene ring in this compound?

Basic Research Focus

Homogeneous catalysts like iridium complexes facilitate thiophene hydrogenation. For example, [Ir(COD)(PCy)]PF under H pressure can hydrogenate the thiophene ring to dihydro derivatives while preserving the methoxymethyloxy group .

Advanced Mechanistic Exploration

Heterogeneous catalysts (e.g., Ni-Mo/AlO) may achieve full desulfurization to benzene derivatives, but reaction conditions (temperature, H pressure) must balance efficiency and substrate stability. In situ spectroscopic monitoring (e.g., FTIR) can track intermediate formation during ring opening .

Are there contradictions in reported synthetic outcomes for substituted benzo[b]thiophenes, and how can they be resolved?

Case Study

highlights unexpected meta-substitution in para-substituted precursors, conflicting with classical electrophilic substitution rules. This anomaly arises from steric/electronic interplay during cyclization. Resolution involves computational modeling (e.g., NBO analysis) to identify non-covalent interactions (e.g., S···O) that redirect electrophiles .

Methodological Recommendation

Reproducibility requires strict control of reaction parameters (e.g., reagent stoichiometry, moisture levels). Comparative studies using isotopic labeling (e.g., -methoxymethyloxy) can trace substituent migration pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.